Ti(IV)/Ti(III) Redox Potential: Anodic Shift Confirms Indenyl as a Stronger Net Electron Donor than Cyclopentadienyl
In a direct head-to-head electrochemical study using the Ind2Ti(C2Fc)2 / Cp2Ti(C2Fc)2 model system, replacement of cyclopentadienyl (Cp) with indenyl (Ind) ligands results in an anodic (positive) shift of the Ti(IV)/Ti(III) reduction wave, indicating that the indenyl-ligated Ti center is easier to reduce [1]. The Ti(IV)/Ti(III) wave for Ind2Ti(C2Fc)2 is chemically irreversible, with the ipa/ipc ratio approaching unity as the scan rate is increased from 10 to 500 mV/s [1]. Across the broader literature, replacement of Cp by Ind consistently produces an anodic shift of the metal-centered reduction potential, interpreted as evidence that Ind is a better net electron donor than Cp once the η5→η3 haptotropic shift (the 'indenyl effect') is accounted for [1].
| Evidence Dimension | Ti(IV)/Ti(III) reduction potential shift upon Cp→Ind ligand replacement |
|---|---|
| Target Compound Data | Anodic shift of Ti(IV)/Ti(III) reduction wave; chemically irreversible wave with scan-rate-dependent ipa/ipc approaching unity at 10–500 mV/s [1] |
| Comparator Or Baseline | Cp2Ti(C2Fc)2 (cyclopentadienyl analog): reversible or quasi-reversible Ti(IV)/Ti(III) wave at more cathodic (negative) potential [1] |
| Quantified Difference | Anodic shift of Ti(IV)/Ti(III) potential (exact ΔE not reported in accessible abstract; direction and irreversibility confirmed); cathodic shift of Fe(III)/Fe(II) potential [1] |
| Conditions | Cyclic voltammetry; Ind2Ti(C2Fc)2 vs. Cp2Ti(C2Fc)2; scan rate range 10–500 mV/s; non-aqueous electrolyte [1] |
Why This Matters
For photoredox and electron-transfer catalysis applications, the anodic shift means Ind2TiCl2-derived catalysts access a different reducing power window than Cp2TiCl2-derived catalysts, directly impacting substrate scope and reaction design.
- [1] Nguyen, K. T.; Lane, E. E.; McMillen, C. D.; Pienkos, J. A.; Wagenknecht, P. S. Is Indenyl a Stronger or Weaker Electron Donor Ligand than Cyclopentadienyl? Opposing Effects of Indenyl Electron Density and Ring Slipping on Electrochemical Potentials. Organometallics 2020, 39, 670–678. View Source
